molecular formula C16H30O4 B13814031 Pentanedioic acid, 3-ethyl-3-methyl-, bis(1-methylpropyl) ester

Pentanedioic acid, 3-ethyl-3-methyl-, bis(1-methylpropyl) ester

Cat. No.: B13814031
M. Wt: 286.41 g/mol
InChI Key: NQBKJWNKHYLRNO-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester is an organic compound with the molecular formula C16H30O4 and a molecular weight of 286.41 g/mol . It is a diester derivative of pentanedioic acid, characterized by the presence of ethyl and methyl groups on the pentanedioic acid backbone, and two 1-methylpropyl ester groups.

Preparation Methods

The synthesis of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester typically involves esterification reactions. One common method is the reaction of 3-ethyl-3-methylpentanedioic acid with 1-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the esterification to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can undergo various chemical reactions, including:

Scientific Research Applications

3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential pharmacological properties and its use as a building block for drug development.

    Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific reaction and conditions .

Comparison with Similar Compounds

3-Ethyl-3-methylpentanedioic acid bis(1-methylpropyl) ester can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

dibutan-2-yl 3-ethyl-3-methylpentanedioate

InChI

InChI=1S/C16H30O4/c1-7-12(4)19-14(17)10-16(6,9-3)11-15(18)20-13(5)8-2/h12-13H,7-11H2,1-6H3

InChI Key

NQBKJWNKHYLRNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CC(C)(CC)CC(=O)OC(C)CC

Origin of Product

United States

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